molecular formula C20H16N2O B2360692 (E)-1-benzyl-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole CAS No. 637754-27-9

(E)-1-benzyl-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole

Cat. No.: B2360692
CAS No.: 637754-27-9
M. Wt: 300.361
InChI Key: MNVFJBXWLAXQNP-OUKQBFOZSA-N
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Description

(E)-1-Benzyl-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole is a benzimidazole derivative featuring a benzyl group at the N1 position and a vinyl-linked furan substituent at the C2 position. This compound belongs to a class of heterocyclic molecules known for diverse biological activities, including antimicrobial, antitumor, and enzyme inhibition properties . The (E)-configuration of the vinyl group ensures planarity, facilitating π-π interactions with biological targets, while the furan moiety contributes to electronic effects and hydrogen-bonding capabilities .

Properties

IUPAC Name

1-benzyl-2-[(E)-2-(furan-2-yl)ethenyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O/c1-2-7-16(8-3-1)15-22-19-11-5-4-10-18(19)21-20(22)13-12-17-9-6-14-23-17/h1-14H,15H2/b13-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVFJBXWLAXQNP-OUKQBFOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C=CC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2/C=C/C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-benzyl-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with benzaldehyde under acidic conditions.

    Introduction of Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Vinylation with Furan-2-yl Group: The final step involves the Heck reaction, where the benzimidazole derivative is coupled with furan-2-yl vinyl bromide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-benzyl-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.

    Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Ethyl-substituted benzimidazole derivatives.

    Substitution: Nitro or halogen-substituted benzimidazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including (E)-1-benzyl-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole. The compound has shown promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. Its mechanism involves disrupting bacterial cell membranes and inhibiting DNA replication, which could lead to its use as a novel antibiotic .

Compound MIC (μg/mL) Target Organism Mechanism of Action
This compoundTBDMRSA, E. coliMembrane damage, DNA replication inhibition

Material Science Applications

Photophysical Properties
The unique structure of this compound allows it to exhibit interesting photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to emit light upon excitation can be harnessed in developing new materials for electronic displays.

Case Study 1: Antimicrobial Efficacy

A study demonstrated that a series of benzimidazole derivatives exhibited significant antibacterial activity. The compound this compound was evaluated alongside others, showing superior efficacy against MRSA with a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics like norfloxacin .

Case Study 2: Photophysical Characterization

Research on the photophysical properties of various benzimidazole derivatives indicated that those containing furan groups displayed enhanced luminescence properties. This characteristic was attributed to the electron-donating nature of the furan ring, which stabilizes excited states and could lead to improved performance in OLED applications .

Mechanism of Action

The mechanism of action of (E)-1-benzyl-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets:

    DNA Binding: The compound intercalates into the DNA helix, disrupting the replication process and leading to cell cycle arrest.

    Enzyme Inhibition: It inhibits key enzymes involved in cell proliferation, such as topoisomerases, by binding to their active sites and preventing their catalytic activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations at the C2 Position

Furan vs. Thiophene Substitutions
  • Compound 3o (2-(Furan-2-yl)-1H-benzo[d]imidazole) :

    • Physical Properties : Melting point 285–287°C; molecular weight 185 g/mol.
    • Structural Features : Lacks the vinyl linker and benzyl group, reducing steric bulk.
    • Activity : Exhibits antifungal properties due to furan’s electron-rich nature .
  • Compound 3p (2-(Thiophen-2-yl)-1H-benzo[d]imidazole): Physical Properties: Higher melting point (344–346°C) due to sulfur’s polarizability and stronger intermolecular forces. Activity: Enhanced antiparasitic activity against Trypanosoma brucei rhodesiense compared to furan analogs .

Thiophene analogs like 3p offer higher thermal stability but may exhibit different pharmacokinetics due to sulfur’s metabolic susceptibility .

Nitro-Substituted Vinyl-Furan Derivatives
  • (E)-2-(2-(Furan-2-yl)vinyl)-6-nitro-1H-benzo[d]imidazole (5m): Physical Properties: Melting point 240°C; IR absorption at 1340–1520 cm⁻¹ (NO₂ stretch). Activity: Potent antitubercular activity against Mycobacterium tuberculosis H37Rv (MIC: 1.6 µg/mL) due to nitro group’s electron-withdrawing effects .

Comparison: The nitro group in 5m increases electrophilicity, enhancing interactions with bacterial enzymes.

Substituent Variations at the N1 Position

Benzyl vs. Alkyl/Adamantyl Groups
  • (E)-1-Benzyl-2-((3,7-dimethylocta-2,6-dien-1-yl)thio)-1H-benzo[d]imidazole (8) :

    • Physical Properties : Yellow oil (50% yield); flexible thioether linker.
    • Activity : Moderate antiproliferative activity, likely due to lipophilic terpene-derived side chain .
  • 2-(Adamantan-1-ylthio)-1-benzyl-1H-benzo[d]imidazole (14) :

    • Physical Properties : White solid (92% yield); high thermal stability from adamantane’s rigid structure.
    • Activity : Enhanced blood-brain barrier penetration in anticonvulsant studies .

Comparison : The target compound’s benzyl group balances lipophilicity and aromatic interactions, whereas adamantyl derivatives like 14 offer superior membrane permeability but higher molecular weight (~305 g/mol vs. ~330 g/mol for the target compound) .

Hybrid Derivatives with Additional Functional Groups

  • Schiff Base–Benzimidazole Hybrids (e.g., Compound 3a) :
    • Structure : Incorporates a 4-chlorophenyl and benzylidenehydrazone group.
    • Activity : Strong VEGFR-2 inhibition (IC₅₀: 0.89 µM) due to extended conjugation and hydrogen-bonding motifs .

Comparison : The target compound’s simpler structure may limit multitarget engagement but reduces synthetic complexity. Hybrids like 3a demonstrate the trade-off between activity and molecular complexity .

Key Physicochemical Data

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Key Functional Groups
Target Compound ~300 (estimated) Not reported Moderate in DMSO Vinyl-furan, benzyl
3o (2-(Furan-2-yl)-1H-benzimidazole) 185 285–287 Low in water Furan
5m (Nitro-vinyl-furan derivative) 256.07 240 Low in polar solvents Nitro, vinyl-furan
Compound 14 (Adamantyl-thio derivative) 330 >250 High in lipids Adamantyl, thioether

Biological Activity

(E)-1-benzyl-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole is an organic compound that belongs to the benzimidazole class, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a benzimidazole core fused with a benzyl group and a furan-2-yl vinyl group. The synthesis typically involves:

  • Formation of Benzimidazole Core : Condensation of o-phenylenediamine with benzaldehyde under acidic conditions.
  • Introduction of Benzyl Group : Nucleophilic substitution using benzyl chloride.
  • Vinylation with Furan-2-yl Group : A Heck reaction coupling the benzimidazole derivative with furan-2-yl vinyl bromide in the presence of a palladium catalyst.

This synthetic pathway highlights the compound's unique structural features that contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the potential of benzimidazole derivatives as anticancer agents . For instance, compounds similar to this compound have shown significant potency against various cancer cell lines:

  • Inhibition of Tubulin Polymerization : Compounds with similar structures inhibited tubulin polymerization by over 50% in fluorescence-based assays, indicating potential as antitumor agents .
CompoundCell LineIC50 (µM)
Compound 14A5491.68
Compound 15HUVECs3.21
Nocodazole (Standard)A5491.99

These findings suggest that this compound may exhibit similar or enhanced anticancer properties.

Antimicrobial Activity

Benzimidazole derivatives have also been evaluated for their antibacterial activity . In vitro studies demonstrated that related compounds exhibited minimum inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria:

CompoundTarget BacteriaMIC (µM)
Compound AS. aureus20–40
Compound BE. coli40–70

While these values indicate moderate antibacterial activity, they are significantly lower than standard antibiotics like ceftriaxone .

The biological activity of this compound is thought to involve several mechanisms:

  • Interaction with Enzymes/Receptors : The furan and benzimidazole moieties can engage in hydrogen bonding and π-π interactions, potentially modulating enzyme activities or receptor binding affinities.
  • Cell Cycle Arrest : Similar compounds have been shown to cause accumulation of cancer cells in the G2/M phase of the cell cycle, indicating a mechanism that disrupts normal cell division .

Case Studies

In a notable case study, researchers synthesized a series of benzimidazole derivatives and evaluated their anticancer properties against multiple cell lines, including A549 and MCF-7. The study found that substituents on the phenyl ring significantly influenced potency, with electron-donating groups enhancing activity .

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